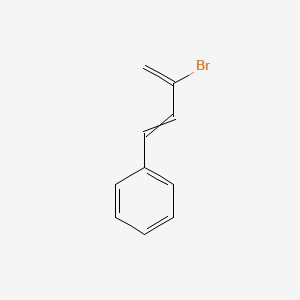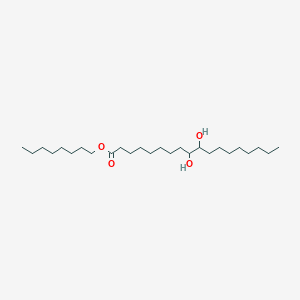
Octadecanoic acid, 9,10-dihydroxy-, octyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octadecanoic acid, 9,10-dihydroxy-, octyl ester:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of octadecanoic acid, 9,10-dihydroxy-, octyl ester typically involves the esterification of 9,10-dihydroxystearic acid with octanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process. The general reaction can be represented as follows:
9,10-dihydroxystearic acid+octanolacid catalystoctadecanoic acid, 9,10-dihydroxy-, octyl ester+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors or stirred tank reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and selectivity of the esterification reaction. Additionally, the removal of water during the reaction can drive the equilibrium towards the formation of the ester product.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl groups in octadecanoic acid, 9,10-dihydroxy-, octyl ester can undergo oxidation to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification with other alcohols or acylation with acid chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Acid chlorides, alcohols, acid catalysts
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: New esters, acylated products
科学的研究の応用
Chemistry: Octadecanoic acid, 9,10-dihydroxy-, octyl ester is used as a model compound in studies of esterification and hydrolysis reactions. It also serves as a precursor for the synthesis of other functionalized fatty acid derivatives.
Biology: In biological research, this compound is used to study the metabolism of fatty acid esters and their role in cellular processes. It can also be used as a substrate in enzymatic assays to investigate the activity of esterases and lipases.
Medicine: The compound has potential applications in drug delivery systems due to its ability to form stable emulsions and liposomes. It can be used to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Industry: In the industrial sector, this compound is used as a plasticizer in the production of polymers and resins. It also finds applications in the formulation of cosmetics and personal care products due to its emollient properties.
作用機序
The mechanism of action of octadecanoic acid, 9,10-dihydroxy-, octyl ester involves its interaction with cellular membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. The hydroxyl groups can participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s biological activity. The molecular targets and pathways involved in its action include lipid metabolism pathways and membrane-associated proteins.
類似化合物との比較
Methyl 9,10-dihydroxystearate: Similar structure but with a methyl ester group instead of an octyl ester group.
Octyl stearate: Lacks the hydroxyl groups at the 9th and 10th positions.
9,10-Dihydroxystearic acid: The parent compound without the ester group.
Uniqueness: Octadecanoic acid, 9,10-dihydroxy-, octyl ester is unique due to the presence of both hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological properties. The octyl ester group enhances its hydrophobicity and potential for use in lipid-based formulations, while the hydroxyl groups provide sites for further chemical modification.
特性
CAS番号 |
289660-66-8 |
|---|---|
分子式 |
C26H52O4 |
分子量 |
428.7 g/mol |
IUPAC名 |
octyl 9,10-dihydroxyoctadecanoate |
InChI |
InChI=1S/C26H52O4/c1-3-5-7-9-12-16-20-24(27)25(28)21-17-13-11-14-18-22-26(29)30-23-19-15-10-8-6-4-2/h24-25,27-28H,3-23H2,1-2H3 |
InChIキー |
HHJMCYJNPMMIBD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)OCCCCCCCC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 3-[2-(3,4,5-trimethoxyphenyl)ethyl]-](/img/structure/B14245619.png)
![Benzenesulfonamide, N-[2-azido-1-(4-methylphenyl)ethyl]-4-methyl-](/img/structure/B14245637.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(2-hydroxyethyl)-2-(triethylsilyl)-, methyl ester](/img/structure/B14245641.png)
![3,7,12,18-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14245643.png)
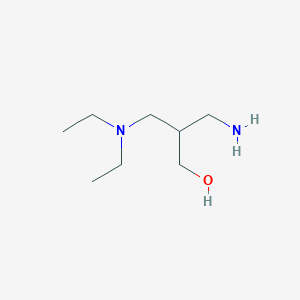

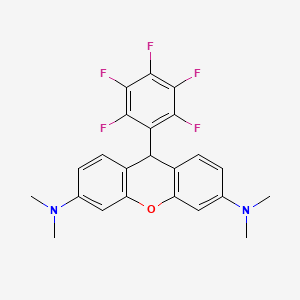
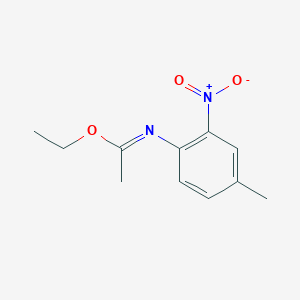

![bicyclo[1.1.1]pentane-1-carbonyl bicyclo[1.1.1]pentane-1-carboperoxoate](/img/structure/B14245677.png)
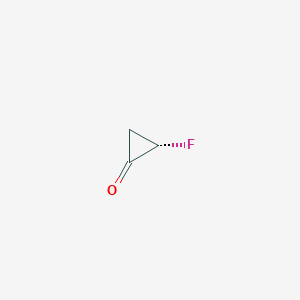

![1-[2-[4-(Chloromethyl)phenoxy]ethyl]pyrrolidine;hydrochloride](/img/structure/B14245683.png)
